Fasentin - 392721-37-8

Fasentin

Catalog Number: EVT-268083
CAS Number: 392721-37-8
Molecular Formula: C11H9ClF3NO2
Molecular Weight: 279.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a synthetically derived small molecule that has been identified as a chemical sensitizer to death receptor stimuli, specifically FAS and tumor necrosis factor apoptosis-inducing ligand (TRAIL) []. This compound has been primarily utilized in research settings to study glucose metabolism and its impact on various cellular processes, including cell death, proliferation, and differentiation.

Molecular Structure Analysis

While a detailed molecular structure analysis is not explicitly provided in the given articles, virtual docking studies using a homology model of the glucose transport protein GLUT1 revealed that Fasentin interacts with a unique site within the intracellular channel of this protein []. This suggests that Fasentin's mechanism of action involves binding to and potentially blocking glucose transport through GLUT1.

Mechanism of Action

Fasentin is primarily characterized as an inhibitor of glucose uptake, specifically targeting the glucose transporter GLUT1 [, , , ]. By binding to a unique site within the intracellular channel of GLUT1, Fasentin disrupts glucose transport into the cell []. This inhibition of glucose uptake has been shown to sensitize cells to death receptor stimuli, potentially by altering the expression of genes associated with nutrient and glucose deprivation [].

  • Inhibit the nuclear translocation of pyruvate kinase isozyme M2 (PKM2) in T lymphocytes, thereby reducing the expression of pro-inflammatory cytokines [].
  • Promote myocardial glucose utilization and improve cardiac function in a rat model of chronic heart failure [].
  • Inhibit endothelial cell proliferation, differentiation, and invasion in a glucose metabolism-independent manner [, ].
  • Increase reactive oxygen species (ROS) levels in L6 myoblasts, suggesting a potential role in oxidative stress [].
Applications
  • Angiogenesis research: Preliminary studies suggest that Fasentin may have anti-angiogenic properties, although further investigation is needed [].
  • Radioresistance research: Research indicates that Fasentin may play a role in regulating cellular responses to radiation, potentially by influencing glucose metabolism [, ].

2-Deoxy-D-glucose (2-DG)

Compound Description: 2-Deoxy-D-glucose (2-DG) is a glucose analog that inhibits glycolysis. It competes with glucose for uptake by glucose transporters, particularly GLUT1, and is phosphorylated by hexokinase to 2-DG-6-phosphate, which cannot be further metabolized and inhibits glycolysis [, ].

Relevance: 2-DG is relevant to Fasentin because both compounds inhibit glucose uptake and disrupt cellular metabolism. While Fasentin directly targets GLUT1, 2-DG acts as a competitive inhibitor of glucose uptake and downstream glycolytic enzyme, hexokinase. Both compounds have been shown to enhance the sensitivity of cancer cells to chemotherapy [, , ].

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose)

Compound Description: 2-NBDG is a fluorescent glucose analog used to track and quantify glucose uptake activity in cells [].

Relevance: 2-NBDG is relevant to Fasentin as a tool for studying glucose uptake. The use of 2-NBDG in conjunction with Fasentin allows researchers to directly visualize and measure the impact of Fasentin on glucose transport within cells, confirming its inhibitory effects on glucose uptake [].

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antitumor antibiotic used in chemotherapy to treat various types of cancer [, ].

Relevance: Doxorubicin is relevant to Fasentin because studies have shown that Fasentin can enhance the chemosensitivity of cancer cells to doxorubicin. Fasentin's ability to sensitize cancer cells to doxorubicin highlights its potential as an adjuvant therapeutic agent in cancer treatment [, ].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA synthesis, primarily used in the treatment of cancer [, ].

Relevance: Similar to doxorubicin, studies have indicated that Fasentin can enhance the efficacy of 5-FU in killing cancer cells. The synergistic effect observed when Fasentin is combined with 5-FU suggests a potential therapeutic benefit of using both drugs in cancer treatment [, ].

Hydrocortisone (Cortisol)

Compound Description: Hydrocortisone, also known as cortisol, is a glucocorticoid steroid hormone produced by the adrenal glands. It plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response [, ].

Relevance: Research suggests that hydrocortisone can reduce the effectiveness of chemotherapeutic agents like doxorubicin and 5-FU in certain cancer cells. Interestingly, this effect of hydrocortisone appears to be dependent on glucose metabolism, as glucose uptake inhibitors like Fasentin can counteract the resistance to cytotoxic drugs induced by hydrocortisone [, ].

WZB117

Compound Description: WZB117 is a small molecule inhibitor that selectively targets GLUT1, reducing glucose uptake in cells [, ].

Relevance: WZB117 is relevant to Fasentin due to their shared target, GLUT1. Both compounds demonstrate efficacy in inhibiting glucose uptake and impacting cell viability. The use of WZB117 alongside Fasentin provides further evidence that targeting GLUT1 could serve as a potential therapeutic strategy for cancer treatment [, ].

Shikonin

Compound Description: Shikonin is a natural naphthoquinone pigment derived from the roots of Lithospermum erythrorhizon, traditionally used in Chinese and Japanese medicine. It possesses various pharmacological properties, including anti-inflammatory, antiviral, and antitumor activities [].

Relevance: Shikonin is relevant to Fasentin in the context of its ability to inhibit the activity of pyruvate kinase isozyme M2 (PKM2). Shikonin, along with Fasentin, has been shown to effectively reduce GLUT1 expression and the expression of pro-inflammatory cytokines, suggesting a potential combined therapeutic approach for diseases involving inflammation [].

Sodium Dichloroacetate (DCA)

Compound Description: Sodium dichloroacetate (DCA) is a small-molecule drug that inhibits pyruvate dehydrogenase kinase (PDK), thereby promoting the activity of the pyruvate dehydrogenase complex (PDC) []. This inhibition shifts glucose metabolism from glycolysis towards oxidative phosphorylation.

Relevance: DCA is relevant to Fasentin due to their opposing effects on glucose metabolism. While Fasentin inhibits glucose uptake, DCA promotes glucose utilization by enhancing PDC activity. Both DCA and Fasentin's effects on high phosphate-induced calcification suggest the complex role of glucose metabolism in this process [].

Sodium Oxamate

Compound Description: Sodium oxamate is a pyruvate analog that acts as a competitive inhibitor of lactate dehydrogenase (LDH) []. LDH catalyzes the interconversion of pyruvate and lactate, playing a key role in regulating the balance between glycolysis and oxidative phosphorylation.

Relevance: Sodium oxamate is relevant to Fasentin due to its involvement in lactate production, a downstream product of glucose metabolism. The findings that sodium oxamate decreases high phosphate-induced calcification, whereas Fasentin increases it, indicate the crucial role of lactate in vascular calcification. These findings suggest that targeting different stages of glucose metabolism could be a potential therapeutic strategy for vascular calcification [].

Phloretin

Compound Description: Phloretin is a natural dihydrochalcone found in apple tree bark and other plants. It is known to inhibit glucose transporters, particularly GLUT1, by competing with glucose for binding sites [].

Relevance: Phloretin is relevant to Fasentin due to its shared ability to inhibit GLUT1. Both compounds have been shown to increase reactive oxygen species (ROS) levels, suggesting that GLUT1 inhibition could lead to oxidative stress [].

Metformin

Compound Description: Metformin is a widely prescribed antidiabetic drug belonging to the biguanide class. It is primarily used to manage type 2 diabetes by improving insulin sensitivity and reducing hepatic glucose production [].

Relevance: Metformin is relevant to Fasentin in the context of their potential as therapeutic agents for diabetes-related cancer. While Fasentin inhibits glucose uptake, Metformin primarily targets mitochondrial respiration and reduces glucose production. Both drugs offer distinct mechanisms to disrupt metabolic pathways favored by cancer cells, highlighting their potential in cancer treatment, especially in diabetic patients [].

Panitumumab

Compound Description: Panitumumab is a monoclonal antibody that specifically targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase often overexpressed in various types of cancer. By blocking EGFR signaling, panitumumab inhibits tumor cell proliferation and survival [].

Relevance: Panitumumab is relevant to Fasentin as a potential therapeutic agent in cancer treatment, particularly in the context of diabetes-related cancers. While Fasentin targets glucose metabolism, panitumumab disrupts EGFR signaling, another crucial pathway often dysregulated in cancer. The combination of drugs targeting different aspects of tumor development, like Fasentin and panitumumab, represents a promising strategy for more effective cancer therapies [].

GMX1778

Compound Description: GMX1778 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme involved in the NAD salvage pathway. Inhibition of NAMPT by GMX1778 leads to NAD depletion and subsequent cell death [].

Relevance: GMX1778 is relevant to Fasentin as both compounds target metabolic pathways crucial for tumor cell survival. While Fasentin inhibits glucose uptake, GMX1778 disrupts NAD biosynthesis, both essential for energy production and cell growth. The study demonstrated that GMX1778 effectively inhibits the proliferation of neuroendocrine tumor (NET) cells, highlighting its potential as a therapeutic agent for NETs, similar to the potential shown by Fasentin [].

STF-31

Compound Description: STF-31 is a small molecule inhibitor that selectively targets nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD salvage pathway []. Inhibition of NAMPT by STF-31 disrupts NAD biosynthesis, leading to energy depletion and cell death, particularly in cancer cells.

Relevance: STF-31 is relevant to Fasentin due to their shared focus on disrupting crucial metabolic pathways in cancer cells. While Fasentin inhibits glucose uptake, STF-31 targets NAD biosynthesis, both essential processes for tumor cell survival and proliferation. The study highlights the potential of STF-31, similar to Fasentin, as a therapeutic agent for treating neuroendocrine tumors (NETs) by interfering with tumor cell metabolism [].

Properties

CAS Number

392721-37-8

Product Name

Fasentin

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide

Molecular Formula

C11H9ClF3NO2

Molecular Weight

279.64 g/mol

InChI

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18)

InChI Key

GNYIJZMBLZXJEJ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

fasentin
N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.